molecular formula C16H23F6N3O2 B2451292 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide CAS No. 862731-66-6

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Cat. No. B2451292
CAS RN: 862731-66-6
M. Wt: 403.369
InChI Key: TVSQGRULPHJNSE-UHFFFAOYSA-N
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Description

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is a type of hydrophobic ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .


Synthesis Analysis

The synthesis of this compound involves several steps . First, ethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole. The reaction forms an ionic liquid that turns the solution turbid. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then allowed to separate into layers. The resulting 1-ethyl-3-methylimidazolium ethyl sulfate is then washed with toluene three times to purify it. The purified product is then vacuum distilled at 60°C to remove residual toluene and dried at 80°C in a vacuum oven for 24 hours .


Molecular Structure Analysis

The molecular interactions and conformational states of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been analyzed in detail using ab initio methods at the density functional theory (DFT) .


Physical And Chemical Properties Analysis

This compound has a melting point of ≥15 °C, a boiling point of 543.6 °C, and a density of 1.53 g/cm3 . It is insoluble in water and appears as a liquid that is colorless to pale yellow in color .

Scientific Research Applications

Catalysis and Green Chemistry

ILs can serve as green and sustainable solvents in catalytic reactions. Researchers have studied the use of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide in various catalytic processes, including organic transformations, oxidation reactions, and cross-coupling reactions. Its unique properties can enhance reaction rates and selectivity.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301 + H311 - H314 - H373 - H411 . Precautionary statements include P273 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P314 .

properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSQGRULPHJNSE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

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